molecular formula C18H16ClN3O3 B11489692 Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate

Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate

Cat. No.: B11489692
M. Wt: 357.8 g/mol
InChI Key: KLFPSBJRTPKCLA-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its complex structure, which includes a naphthyridine core substituted with an ethyl ester, a methoxy group, and a 3-chlorophenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amination with 3-Chloroaniline: The 3-chlorophenylamino group is introduced through a nucleophilic substitution reaction between the naphthyridine intermediate and 3-chloroaniline.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties, making it a candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating certain diseases, such as bacterial infections or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
  • Ethyl 4-[(3-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
  • Ethyl 4-[(3-methylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate

Uniqueness

Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is unique due to the presence of the 3-chlorophenylamino group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

ethyl 4-(3-chloroanilino)-8-methoxy-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C18H16ClN3O3/c1-3-25-18(23)14-10-21-16-13(7-8-20-17(16)24-2)15(14)22-12-6-4-5-11(19)9-12/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

KLFPSBJRTPKCLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Cl)C=CN=C2OC

Origin of Product

United States

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